molecular formula C18H17FN2O4S2 B2535442 (E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896303-06-3

(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2535442
CAS No.: 896303-06-3
M. Wt: 408.46
InChI Key: IAVVLECAZMAFCA-CZIZESTLSA-N
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Description

(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.
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Biological Activity

(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Methylsulfonyl group : This functional group enhances solubility and may influence the compound's reactivity.
  • Ylidene functionality : Suggests potential for tautomerization, which could affect biological interactions.

The molecular formula of the compound is C18H17FN2O4S2C_{18}H_{17}FN_2O_4S_2, with a molecular weight of 408.5 g/mol .

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific cancer cell proliferation pathways. For instance, structural analogs have shown efficacy against various cancer types through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The benzo[d]thiazole structure is associated with antimicrobial activity. In vitro assays have demonstrated that similar compounds can inhibit bacterial growth, suggesting that this compound may possess similar effects .

Anti-inflammatory Effects

The methylsulfonyl group may confer anti-inflammatory properties, as compounds with similar structures have been reported to modulate inflammatory pathways. This aspect warrants further investigation to determine the compound's potential in treating inflammatory diseases .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Targets : Studies utilizing molecular docking simulations suggest that the compound can bind to target proteins, altering their function and leading to therapeutic effects .

Case Studies

Recent research has highlighted several case studies where this compound or its analogs were tested:

  • Anticancer Efficacy in Cell Lines : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.
  • Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
6-Fluoro-3-(2-methoxyethyl)benzo[d]thiazoleLacks methylsulfonyl groupAntimicrobial
N-(6-fluoro-3-benzothiazolyl)benzamideSimilar core structureAnticancer
2-MethylsulfonylbenzamideMethylsulfonyl group presentAnti-inflammatory

This comparative analysis indicates that while there are similarities among these compounds, the unique combination of functional groups in this compound may confer distinct advantages in therapeutic applications .

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-25-9-8-21-15-7-6-13(19)11-16(15)26-18(21)20-17(22)12-4-3-5-14(10-12)27(2,23)24/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVVLECAZMAFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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